molecular formula C20H35NO4 B5242771 diethyl [4-(dibutylamino)-1-methyl-2-butyn-1-yl]malonate

diethyl [4-(dibutylamino)-1-methyl-2-butyn-1-yl]malonate

Cat. No. B5242771
M. Wt: 353.5 g/mol
InChI Key: BHMFSEHYDQOSRD-UHFFFAOYSA-N
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Description

Diethyl [4-(dibutylamino)-1-methyl-2-butyn-1-yl]malonate, also known as DIBAL-H, is a chemical compound commonly used in organic chemistry as a reducing agent. It is a colorless liquid with a pungent odor and is highly reactive. This compound has been extensively studied in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Diethyl [4-(dibutylamino)-1-methyl-2-butyn-1-yl]malonate has been widely used in scientific research for its ability to selectively reduce carbonyl compounds to alcohols. This reduction reaction is an essential step in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. diethyl [4-(dibutylamino)-1-methyl-2-butyn-1-yl]malonate has also been used in the synthesis of chiral compounds, which are crucial in the development of new drugs and materials.

Mechanism Of Action

The mechanism of action of diethyl [4-(dibutylamino)-1-methyl-2-butyn-1-yl]malonate involves the transfer of a hydride ion from the reducing agent to the carbonyl group of the substrate. This process results in the formation of an alkoxide intermediate, which is then protonated to yield the desired alcohol product. The selectivity of diethyl [4-(dibutylamino)-1-methyl-2-butyn-1-yl]malonate in this reaction is due to its ability to coordinate with the carbonyl group, which prevents the reduction of other functional groups.

Biochemical And Physiological Effects

Diethyl [4-(dibutylamino)-1-methyl-2-butyn-1-yl]malonate is not intended for use in biological systems and does not have any known biochemical or physiological effects.

Advantages And Limitations For Lab Experiments

The advantages of using diethyl [4-(dibutylamino)-1-methyl-2-butyn-1-yl]malonate as a reducing agent in lab experiments include its high selectivity, mild reaction conditions, and compatibility with a wide range of functional groups. However, the limitations of diethyl [4-(dibutylamino)-1-methyl-2-butyn-1-yl]malonate include its high reactivity, which requires careful handling and storage, and its potential to form explosive peroxides if not properly purified.

Future Directions

There are several future directions for the use of diethyl [4-(dibutylamino)-1-methyl-2-butyn-1-yl]malonate in scientific research. One area of interest is the development of more efficient and selective reducing agents for the synthesis of chiral compounds. Another direction is the exploration of diethyl [4-(dibutylamino)-1-methyl-2-butyn-1-yl]malonate as a catalyst in organic reactions, which could lead to the development of new synthetic methods. Additionally, the potential applications of diethyl [4-(dibutylamino)-1-methyl-2-butyn-1-yl]malonate in the field of materials science are currently being investigated, including its use in the synthesis of functionalized polymers and nanoparticles.
In conclusion, diethyl [4-(dibutylamino)-1-methyl-2-butyn-1-yl]malonate is a highly reactive reducing agent that has been extensively studied in scientific research for its unique properties and potential applications in various fields. Its selective reduction of carbonyl compounds to alcohols has made it an essential tool in organic synthesis, and its potential applications in the development of new drugs, materials, and catalysts make it an exciting area of research for the future.

Synthesis Methods

The synthesis of diethyl [4-(dibutylamino)-1-methyl-2-butyn-1-yl]malonate involves the reaction of diethyl malonate with dibutyl aluminum hydride in the presence of a catalyst. This process results in the formation of a highly reactive intermediate, which is then treated with methyl propargyl ether to yield the final product. The purity of diethyl [4-(dibutylamino)-1-methyl-2-butyn-1-yl]malonate is critical for its effectiveness as a reducing agent, and several purification methods have been developed to ensure its quality.

properties

IUPAC Name

diethyl 2-[5-(dibutylamino)pent-3-yn-2-yl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35NO4/c1-6-10-14-21(15-11-7-2)16-12-13-17(5)18(19(22)24-8-3)20(23)25-9-4/h17-18H,6-11,14-16H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMFSEHYDQOSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC#CC(C)C(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl [5-(dibutylamino)pent-3-yn-2-yl]propanedioate

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